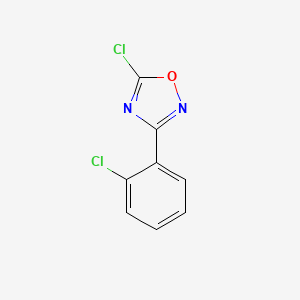

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHUZVIAQKYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions include substituted oxadiazole derivatives, oxidized or reduced forms of the compound, and cycloaddition products with enhanced structural complexity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro-substituted phenyl group attached to an oxadiazole ring. The presence of halogen atoms enhances its lipophilicity and metabolic stability, making it a valuable building block for synthesizing more complex heterocyclic compounds.

Chemistry

- Building Block for Synthesis : 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new chemical entities with enhanced properties.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It can inhibit bacterial enzymes crucial for cell wall synthesis, thereby leading to bacterial cell death .

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown efficacy against various cancer cell lines, such as breast cancer (MCF-7) and glioblastoma (LN229). The compound's mechanism often involves inducing apoptosis in cancer cells by targeting specific molecular pathways .

- Anti-inflammatory Effects : Some derivatives of oxadiazoles have demonstrated anti-inflammatory activities, making them candidates for further exploration in treating inflammatory diseases .

Medical Applications

- Therapeutic Agent Development : Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific biological targets positions it as a candidate for drug development .

Industrial Applications

- Agrochemicals : The compound is utilized in developing agrochemicals due to its biological activity against pests and pathogens affecting crops. Its efficacy in this area contributes to sustainable agricultural practices.

- Materials Science : The unique chemical properties of this compound make it suitable for applications in materials science, particularly in developing heat-resistant polymers and fluorescent materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazoles and their properties:

Key Observations :

- Substituents at position 3 significantly influence bioactivity.

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in biological systems.

- Bulky substituents (e.g., pyrazole in ) may reduce cytotoxicity by limiting non-specific interactions.

Comparison with 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are isomers of 1,2,4-oxadiazoles but exhibit distinct properties:

Key Insight : While 1,3,4-oxadiazoles dominate in antitumor applications (e.g., compound 9i in ), 1,2,4-oxadiazoles like the target compound show promise in agrochemical contexts due to their balanced lipophilicity and synthetic versatility .

Pharmacological Activity Comparison

The table below highlights activity data for 1,2,4-oxadiazole derivatives:

Key Findings :

Biological Activity

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class of compounds, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro-substituted phenyl group and an oxadiazole ring, which contributes to its biological activity. The presence of halogen atoms is known to enhance the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,2,4-oxadiazoles. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A recent study revealed that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Cl-Oxadiazole | MCF-7 | 12.5 | Induction of apoptosis via p53 pathway |

| 5-Cl-Oxadiazole | HeLa | 15.0 | Inhibition of HDAC activity |

| 5-Cl-Oxadiazole | A549 | 10.0 | Disruption of tubulin polymerization |

The mechanism of action involves the induction of apoptosis and inhibition of histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study indicated that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Type | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Cl-Oxadiazole | Staphylococcus aureus | 8 | 20 |

| 5-Cl-Oxadiazole | E. coli | 16 | 15 |

| 5-Cl-Oxadiazole | Pseudomonas aeruginosa | 32 | 12 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been well-documented. In preclinical models, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers. The anti-inflammatory effects were comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Anti-inflammatory Effects

| Compound | Model | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|---|

| 5-Cl-Oxadiazole | Rat Paw Edema | 50 | 65 |

| Indomethacin | Rat Paw Edema | 10 | 70 |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles in clinical settings. For example:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced melanoma treated with a novel oxadiazole derivative showed a response rate of approximately 30%, with manageable side effects.

- Case Study on Antibacterial Resistance : Research indicated that oxadiazoles could overcome resistance mechanisms in bacteria that typically evade conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions. For example, a related oxadiazole derivative was synthesized by reacting 2,4-dichloro-N′-hydroxy-benzamidine with benzoyl chloride in pyridine at 114°C for 1.5 hours, followed by purification via column chromatography and recrystallization in dichloromethane (yield: 76%) . Key intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole are often used as precursors . Reaction optimization may require adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and heating duration.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Core characterization methods include:

- IR spectroscopy : To confirm functional groups (e.g., C=N stretch near 1600 cm⁻¹, C-Cl stretches at 700–800 cm⁻¹) .

- NMR (¹H and ¹³C) : To verify substituent positions and aromatic coupling patterns. For example, chlorine substituents induce distinct deshielding effects in ¹³C NMR .

- Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole core .

- Elemental analysis : To validate purity and stoichiometry (C, H, N, Cl percentages) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in the related compound 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the oxadiazole ring was nearly coplanar with one benzene ring (dihedral angle: 2.3°) but twisted relative to the other (9.5°). C-H···Cl hydrogen bonds formed infinite chains along the crystallographic c-axis, influencing packing and stability . Such data can guide structure-activity relationship (SAR) studies by correlating conformation with bioactivity.

Q. What methodologies are used to evaluate the biological activity of 1,2,4-oxadiazole derivatives?

Common approaches include:

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition screening; antimicrobial activity using MIC (minimum inhibitory concentration) tests against bacterial/fungal strains .

- Comparative analysis : Benchmarking against standard drugs (e.g., ampicillin for antibacterial studies) to quantify efficacy .

- Ulcerogenicity and lipid peroxidation assays : To assess safety profiles in drug development .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Cross-validation : Use complementary techniques (e.g., NMR and X-ray) to resolve discrepancies. For instance, unexpected ¹H NMR splitting may arise from dynamic effects, which crystallography can clarify .

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or optimize geometries for comparison with experimental data .

- Reproducibility checks : Re-synthesize the compound under controlled conditions to rule out impurities or polymorphic variations .

Q. How can substituent effects on the oxadiazole core be systematically studied?

- SAR libraries : Synthesize analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) on the phenyl rings. For example, replacing 2-chlorophenyl with 4-methoxyphenyl alters electronic properties and bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., MOE software ) to identify key interactions with target proteins (e.g., COX-2 or microbial enzymes).

- Thermodynamic studies : Measure solubility, logP, and stability to correlate physicochemical properties with activity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for a Related Oxadiazole Derivative

Q. Table 2: Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.